Dexamethasone 9,11-epoxide

Description

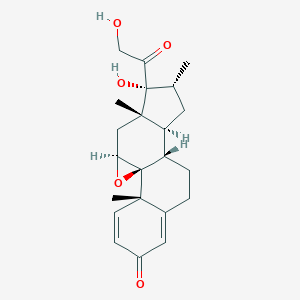

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDXNHBVYAMODG-QDBZYVRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862499 | |

| Record name | Dexamethasone 9,11-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24916-90-3 | |

| Record name | Dexamethasone 9,11-epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24916-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone 9,11-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone 9,11-epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9β,11β-epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE 9,11-EPOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45O198JS6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Strategies for 9,11-Epoxide Formation in Steroid Synthesis

The creation of the 9,11-epoxide on the steroid nucleus is a multi-step process that typically begins with the formation of a double bond between the C9 and C11 positions.

A common strategy to introduce the required C9-C11 double bond (Δ9,11) is through the regioselective dehydration of an 11-hydroxy steroid precursor. acs.orgresearchgate.net A notable process involves the PCl5-mediated dehydration of an 11α-hydroxysteroid. acs.orgresearchgate.net This reaction demonstrates high regioselectivity, favoring the formation of the Δ9,11 olefin over the Δ11,12 isomer with a reported ratio as high as 99:1. acs.org While other reagents like phosphorus oxychloride (POCl3) can also be used, they may result in lower yields. acs.org The dehydration of 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD) is another critical pathway, as the resulting androsta-4,9(11)-diene-3,17-dione (Δ9(11)-AD) is a stable and key compound for further synthesis. google.com

The most established route from the Δ9,11-olefin to the 9,11β-epoxide proceeds via a halohydrin intermediate. researchgate.netwikipedia.org This two-step sequence involves:

Halohydrin Formation : The Δ9,11 double bond is reacted with a halogenating agent in the presence of a nucleophile. A widely used method employs a brominating agent like 1,3-dibromo-5,5-dimethyl hydantoin (B18101) (DBH) in dimethylformamide (DMF). acs.orgresearchgate.net This reaction, often catalyzed by perchloric acid (HClO4), forms a 9α-bromo-11β-formate or a related bromohydrin derivative. acs.orggoogle.com

Cyclization : The halohydrin intermediate is then treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium methoxide, which facilitates an intramolecular SN2 reaction. google.comtransformationtutoring.comucalgary.ca The base deprotonates the hydroxyl group (or its equivalent), and the resulting alkoxide attacks the carbon bearing the halogen, displacing the halide ion and closing the three-membered epoxide ring to yield the desired 9,11β-epoxide. google.comucalgary.ca This process is a classic example of the Williamson ether synthesis applied intramolecularly.

This pathway is integral to the synthesis of not only dexamethasone (B1670325) but also betamethasone (B1666872), beclomethasone (B1667900), and mometasone (B142194). acs.orgresearchgate.netgoogle.com

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Halohydrin Formation | 1,3-dibromo-5,5-dimethyl hydantoin (DBH), Perchloric Acid (HClO4), DMF | 9α-bromo-11β-hydrin derivative |

| 2 | Cyclization | Sodium Hydroxide (NaOH) | 9,11β-Epoxide |

Direct epoxidation of a Δ9(11) double bond using peroxy acids like m-chloroperbenzoic acid (m-CPBA) is a fundamental reaction in organic chemistry for converting alkenes to epoxides. rsc.orgorganicchemistrytutor.com In steroid chemistry, this method can also be applied. For instance, the epoxidation of 3β-acetoxy-5α-lanosta-7,9(11)-diene with m-CPBA yields a Δ7-9α,11α-epoxide, among other products. rsc.org Fungal biotransformations can also achieve this conversion; the fungus Mucor griseocyanus is capable of epoxidizing a Δ9(11) steroid. cdnsciencepub.com While direct epoxidation is a viable strategy, the halohydrin route is often preferred in industrial syntheses of dexamethasone for its high efficiency and stereochemical control. acs.orgresearchgate.net

Halohydrin Intermediate Formation and Subsequent Cyclization

Precursors and Starting Materials for Dexamethasone 9,11-Epoxide Synthesis

The synthesis of this compound begins from various steroid precursors. A common starting point in historical and industrial syntheses is 16β-methylprednisolone acetate (B1210297), which is first dehydrated to create the Δ9,11 double bond. wikipedia.orgrevistadechimie.ro More broadly, 11α-hydroxy steroids serve as key precursors for the dehydration step. acs.orgresearchgate.net Another critical starting material is 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD), often derived from phytosterols (B1254722) through microbial oxidation. google.com

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 16β-Methylprednisolone acetate | Starting material for dehydration to the 9,11-dehydro derivative. | wikipedia.orgrevistadechimie.ro |

| 11α-Hydroxysteroids (e.g., 11α-hydroxy 16β-methyl steroid) | Precursor for regioselective dehydration to form the Δ9,11 double bond. | acs.orgresearchgate.net |

| 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD) | Key intermediate, often from phytosterols, for dehydration to Δ9(11)-AD. | google.com |

| Δ9,11-Triene-21-cathylate | Intermediate that undergoes bromohydrin formation. | acs.org |

| 16a-methyl-17a,21-dihydroxypregna-4-ene-9,11-epoxy-3,20-dione-21 acetate | Substrate for microbial dehydrogenation to yield the 1,4-diene structure. | google.com |

Conversion of this compound to Downstream Steroids

The primary utility of this compound is its role as a direct precursor to dexamethasone through a characteristic ring-opening reaction. leapchem.comechemi.com

The conversion of this compound to Dexamethasone is accomplished by a ring-opening reaction with hydrogen fluoride (B91410) (HF). wikipedia.orgrevistadechimie.ro This reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF). wikipedia.orgrevistadechimie.ro The reaction proceeds with high regioselectivity and stereospecificity. The fluoride ion (F-) acts as the nucleophile, attacking the C9 position, while the epoxide oxygen is protonated and subsequently becomes the hydroxyl group at the C11 position. This process simultaneously installs the 9α-fluoro group and the 11β-hydroxyl group, which are essential for the high glucocorticoid activity of dexamethasone. wikipedia.orggoogle.com The use of anhydrous HF in the presence of an organic base like THF is crucial, as the base helps to modulate the acidity of the medium and provide a soluble source of fluoride ions, minimizing the formation of by-products. lookchem.com

Utility in the Preparation of Other Pharmaceutically Important Glucocorticoids (e.g., Betamethasone, Mometasone Furoate, Beclomethasone)

This compound (also known as 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione) is a versatile starting material for the synthesis of a range of commercially important corticosteroids. google.comchemicalbook.com Its epoxide ring is a key reactive feature, allowing for the introduction of various functional groups at the 9 and 11 positions, which is crucial for tailoring the biological activity of the final products. leapchem.com

Betamethasone: The synthesis of Betamethasone, a diastereomer of Dexamethasone, can be achieved from this epoxide intermediate. google.com The process involves the opening of the epoxide ring, which ultimately leads to the formation of the 9α-fluoro-11β-hydroxy structure characteristic of Betamethasone. researchgate.net

Mometasone Furoate: this compound is a key starting material for the synthesis of Mometasone Furoate. google.comnih.gov The synthetic route involves a series of chemical transformations, beginning with the manipulation of the C-ring by converting the 9,11-epoxide to a C11-oxo functionality. nih.gov Subsequent steps include chlorination at the C21 position and acylation at the C17 position to yield Mometasone Furoate. nih.gov The epoxide serves as a precursor for establishing the necessary structural features of the final molecule. pharmaffiliates.com

Beclomethasone: The preparation of Beclomethasone also utilizes this compound or similar epoxide intermediates. google.comasianpubs.org A synthetic pathway involves the reaction of a 16-β-methyl epoxide with triethyl orthopropionate, followed by treatment with aluminum chloride to produce a key intermediate, beclomethasone 21-hydroxy 17-propionate. asianpubs.org This highlights the epoxide's role in constructing the core structure of Beclomethasone.

The following table summarizes the role of this compound as a starting material for these important glucocorticoids.

| Target Glucocorticoid | Key Transformation from this compound |

| Betamethasone | Epoxide ring opening to introduce 9α-fluoro and 11β-hydroxy groups. researchgate.net |

| Mometasone Furoate | Conversion of the 9,11-epoxide to a C11-oxo group, followed by further modifications. nih.gov |

| Beclomethasone | Utilized in a multi-step synthesis to form the core beclomethasone structure. asianpubs.org |

Process Improvements and Optimization in Epoxide Synthesis

The synthesis of corticosteroid 9,11β-epoxides, including this compound, is crucial for the cost-effective production of many glucocorticoid drugs. acs.orgresearchgate.net Research has focused on developing more efficient and robust processes to improve yield and purity.

One established manufacturing process for a similar 16β-methyl epoxide involved a multi-step sequence starting from an 11α-hydroxy steroid. acs.org This process included:

Selective protection of the 21-hydroxyl group.

Conversion to an 11α-mesylate.

Elimination to form the Δ⁹,¹¹-double bond.

Reaction with 1,3-dibromo-5,5-dimethyl hydantoin (DBH) to form a bromohydrin.

Cyclization and hydrolysis to yield the β-epoxide. acs.org

However, this method produced the epoxide with about 92% purity and was accompanied by several impurities. acs.org

A newer, improved process was developed to address these issues. acs.orgacs.org This optimized method involves:

Phosphorus pentachloride (PCl₅)-mediated regioselective dehydration of the 11α-hydroxysteroid to form the Δ⁹,¹¹-double bond with high selectivity. researchgate.netacs.org

Conversion of the resulting olefin to a 9α,11β-bromoformate using DBH in dimethylformamide (DMF). researchgate.netacs.org

Cyclization with a strong base like sodium hydroxide (NaOH) to produce the desired 9,11β-epoxide. researchgate.netacs.org

The table below outlines a comparison between the existing and improved synthesis processes for a representative 16β-methyl epoxide.

| Step | Existing Process acs.org | Improved Process google.comresearchgate.netacs.org |

| Formation of Δ⁹,¹¹-double bond | Mesylation followed by elimination at high temperature (115 °C). | PCl₅-mediated dehydration at low temperature (-85 °C). |

| Epoxidation | Formation of bromohydrin with DBH, then cyclization. | Formation of bromoformate with DBH, then cyclization with NaOH. |

| Overall Yield | ~60% | Significantly higher, with one example showing 87-93% molar yield. google.com |

| Purity | ~92% | High purity (e.g., 99%). google.com |

| Key Reagents | Ethyl chloroformate, pyridine, mesyl chloride, DBH. | PCl₅, DBH, NaOH, perchloric acid (catalyst). |

These process improvements are critical for the industrial production of this compound and, consequently, for the economically viable synthesis of essential glucocorticoid medications. researchgate.net

Metabolism and Biotransformation Studies

Pathways of Dexamethasone (B1670325) 9,11-Epoxide Formation in Biological Systems

Dexamethasone 9,11-Epoxide is recognized primarily as a metabolite of dexamethasone. china-sinoway.com Its formation occurs as part of the metabolic transformations that the parent drug undergoes in the body, particularly within the liver. china-sinoway.com Beyond its role as a biological metabolite, the epoxide can also be formed as a degradation product. It has been identified as a potential impurity in dexamethasone preparations, arising from autooxidative degradation of the parent compound, especially under alkaline conditions. caymanchem.com

The formation pathways are critical for researchers investigating the stability and metabolic fate of dexamethasone.

| Formation Pathway | Description | Source |

| Metabolic | Formed in the liver as a metabolite of dexamethasone following administration. | china-sinoway.com |

| Degradation | Results from the autooxidation of dexamethasone, particularly in alkaline environments. | caymanchem.com |

Enzymatic Catalysis and Biocatalytic Transformations Leading to or from the Epoxide

The synthesis of dexamethasone and its analogues often involves the formation and subsequent opening of an epoxide ring. In chemical synthesis, dexamethasone can be produced from 16β-methylprednisolone acetate (B1210297) by first creating a 9,11-dehydro derivative. This intermediate is then converted into a 9α-bromo-11β-hydrin, which is subsequently closed to form an epoxide. The final step involves a ring-opening reaction with hydrogen fluoride (B91410) to yield dexamethasone. wikipedia.org

Biocatalysis offers alternative, often more specific, routes for these transformations. Various enzymes and microorganisms are capable of modifying steroid scaffolds.

Hydroxylation: Hydroxylation at the C-9 position is a key step in the synthesis of many potent anti-inflammatory drugs and is a precursor reaction to epoxidation. scispace.com Microorganisms such as Rhodococcus sp. have been studied for their ability to perform 9α-hydroxylation on steroid cores. scispace.com

Epoxidation: Enzymes like cytochrome P450s and α-ketoglutarate-dependent oxygenases (αKG OXs) are known to catalyze a variety of reactions on steroid structures, including epoxidation. rsc.org

Microbial Transformation: Chemoenzymatic synthesis routes for dexamethasone have been developed that utilize microbial processes. For instance, late-stage microbial dehydrogenation can be followed by a chemically mediated epoxide ring-opening to produce the final compound. rsc.org

These biocatalytic methods are instrumental in pharmaceutical research for developing novel corticosteroid analogues and for studying structure-activity relationships. leapchem.comacs.org

| Transformation Type | Catalysts / Methods | Relevance to Epoxide |

| Chemical Synthesis | N-bromosuccinimide, Hydrogen fluoride | Forms a 9,11-epoxide intermediate which is then opened to produce dexamethasone. wikipedia.org |

| Biocatalytic Hydroxylation | Rhodococcus sp., Cytochrome P450s | Catalyzes C-9 hydroxylation, a precursor step for forming the epoxide ring. scispace.comrsc.org |

| Biocatalytic Epoxidation | α-ketoglutarate-dependent oxygenases (αKG OXs) | Capable of forming epoxide rings on steroid scaffolds. rsc.org |

| Chemoenzymatic Synthesis | Microbial dehydrogenation | Creates an intermediate that can be chemically converted to dexamethasone via an epoxide. rsc.org |

Chemical Reactivity of this compound within Biological Matrices

The epoxide functional group bridging carbons 9 and 11 is inherently reactive. leapchem.com This reactivity influences the compound's behavior in biological environments. Studies on analogous compounds, such as the 9,11-epoxy degradation product of mometasone (B142194) furoate, provide significant insight. This related epoxide is described as a chemically reactive metabolite. researchgate.net

In experiments using human plasma and lung tissue, the mometasone furoate 9,11-epoxide showed a time-dependent decrease in extractability. researchgate.net This suggests that the reactive epoxide ring can lead to covalent binding with biological macromolecules. This reactivity is a key characteristic that can influence the compound's distribution, clearance, and potential biological effects. leapchem.comresearchgate.net The epoxide's ability to undergo further functionalization is also exploited in the design of prodrugs and new corticosteroid derivatives. leapchem.com

| Biological Matrix | Observation (by analogy with Mometasone Furoate 9,11-Epoxide) | Implication |

| Human Plasma | Time-dependent decrease in extractability. | Suggests covalent binding to plasma proteins. researchgate.net |

| Human Lung Tissue | Time-dependent decrease in extractability. | Suggests covalent binding to cellular macromolecules within tissue. researchgate.net |

Biological Activity and Receptor Interactions

Modulation of Glucocorticoid Receptor Activity

Dexamethasone (B1670325) 9,11-epoxide, like its parent compound, is a glucocorticoid receptor agonist. cymitquimica.commedchemexpress.com Its mechanism of action involves binding to and activating these intracellular receptors. cymitquimica.com Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes. This interaction leads to the anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids. cymitquimica.comchina-sinoway.com The presence of the epoxide functional group is a key structural feature that can influence the efficacy and selectivity of the compound's interaction with the glucocorticoid receptor. leapchem.com

Comparative Receptor Binding Affinities with Parent Steroids and Other Glucocorticoids

Direct comparative binding affinity data for Dexamethasone 9,11-epoxide is not extensively documented in publicly available literature. However, studies on analogous compounds, such as the 9,11-epoxide of mometasone (B142194) furoate, provide significant insights. Research on mometasone furoate's degradation product, 9,11-epoxy mometasone furoate, revealed a surprisingly high affinity for the glucocorticoid receptor.

In competition experiments using human lung glucocorticoid receptors, this epoxide metabolite demonstrated a relative receptor affinity (RRA) that was substantially higher than the reference compound, dexamethasone. researchgate.netnih.gov One study reported that 9,11-epoxy mometasone furoate has an RRA of 220 ± 22, where dexamethasone is set at 100. researchgate.netnih.govnih.gov Another study found that this same degradation product (referred to as D1) exhibited a four-fold greater receptor affinity compared to dexamethasone in rat lung glucocorticoid receptor binding studies. capes.gov.br This level of activity is comparable to the clinically used inhaled corticosteroid flunisolide. researchgate.netnih.gov

These findings suggest that the 9,11-epoxide derivative of a glucocorticoid can be a potent activator of the glucocorticoid receptor, potentially exceeding the binding affinity of dexamethasone itself.

Interactive Table: Comparative Receptor Binding Affinities

| Compound | Relative Receptor Affinity (RRA) | Reference |

| Dexamethasone | 100 | researchgate.netnih.gov |

| 9,11-Epoxy Mometasone Furoate | 220 ± 22 | researchgate.netnih.gov |

| 6β-OH Mometasone Furoate | 206 ± 15 | researchgate.netnih.gov |

| Flunisolide | 180 ± 11 | researchgate.netnih.gov |

| Mometasone Furoate | ~2200 | researchgate.netnih.gov |

| Fluticasone Propionate | ~1800 | researchgate.netnih.gov |

This table presents data on Mometasone Furoate and its derivatives as a proxy to understand the potential activity of this compound.

Implications of Epoxide Reactivity on Biological Effects

The epoxide group is a strained, three-membered ring that is chemically reactive. leapchem.comnih.gov This reactivity has significant implications for the biological effects of this compound. Epoxides are electrophilic and can react with biological nucleophiles such as DNA and proteins. nih.govucanr.edu This covalent binding to macromolecules could lead to various biological consequences, including potential toxicity. leapchem.com

Studies on 9,11-epoxy mometasone furoate have demonstrated this chemical reactivity. In recovery experiments from human plasma and lung tissue, a time-dependent decrease in the extractability of the compound was observed, suggesting it may form covalent bonds with biological macromolecules. researchgate.netnih.gov While this reactivity makes the epoxide a useful intermediate for synthesizing novel steroid analogues in a laboratory setting, its implications in vivo are complex. leapchem.com The potential for covalent modification of cellular components suggests that the biological effects of this compound may not be limited solely to receptor-mediated signaling and could contribute to the broader toxicological profile of the parent drug. leapchem.comresearchgate.net

Degradation Pathways and Impurity Profiling

Autooxidative Degradation Mechanisms Leading to Dexamethasone (B1670325) 9,11-Epoxide Formation

Dexamethasone 9,11-Epoxide is known to form as an autooxidative degradation product of dexamethasone. caymanchem.comcaymanchem.comanjiechem.com This transformation is particularly facilitated under specific environmental conditions. Research indicates that the formation of the epoxide is a result of a base-catalyzed autooxidation process. researchgate.net

The proposed mechanism for this autooxidation involves the 20-keto-21-hydroxyl side chain of the dexamethasone molecule. researchgate.net Under alkaline conditions, a carbanion can form at the 21-position, leading to an enolate intermediate. This enolate is then susceptible to facile oxidation by molecular oxygen, which is a key step in the degradation pathway. researchgate.net While the primary focus of this mechanism is the degradation of the D-ring side chain, the formation of the 9,11-epoxide moiety is a related degradation event occurring under these oxidative conditions. researchgate.net

Influence of Environmental Conditions on Epoxide Degradation, Particularly Alkaline Conditions

The stability of this compound is significantly influenced by environmental factors, most notably the pH of the medium. Strong alkaline conditions, which facilitate its formation, also promote its further degradation. researchgate.net Corticosteroids and their derivatives that contain a 1,3-dihydroxyacetone (B48652) side chain, including this compound, undergo facile autooxidation of this side chain in strongly alkaline environments. researchgate.net This process leads to the formation of several main degradants, such as the corresponding 17-formyloxy-17-acid, 17-acid, and 21-aldehyde, among others. researchgate.net The rate of this autooxidation is directly correlated with the strength and concentration of the base used. researchgate.net

In addition to alkaline-catalyzed degradation, other conditions such as exposure to heat and light can enhance the degradation of corticosteroids in aqueous solutions. researchgate.netnih.gov The epoxide ring can also be subject to further reactions. For instance, studies on related corticosteroids have shown that 9,11-epoxide degradants can undergo subsequent condensation reactions. rsc.org The stability of this compound is a critical factor, with a noted shelf life of at least four years when stored at -20°C. caymanchem.com

Identification and Characterization as a Process-Related Impurity in Dexamethasone Preparations

This compound is officially recognized as a potential impurity in dexamethasone preparations. caymanchem.comcaymanchem.combiomol.com It is listed in the European Pharmacopoeia (EP) as Dexamethasone Impurity D. synzeal.comlgcstandards.comlgcstandards.com Its presence can arise from both the synthetic route and degradation of the active pharmaceutical ingredient (API). daicelpharmastandards.com

Corticosteroid 9,11β-epoxides are crucial intermediates in the industrial synthesis of several important glucocorticoids, including dexamethasone. researchgate.netacs.org The manufacturing process involves the creation of the epoxide ring, which is subsequently opened to introduce the 9α-fluoro group characteristic of dexamethasone. veeprho.com If this ring-opening reaction is incomplete, or if side reactions occur, this compound can remain in the final product as a process-related impurity. daicelpharmastandards.comresearchgate.netacs.org Furthermore, as discussed, it can form as a degradant during storage. daicelpharmastandards.com The identification and quantification of this and other impurities are essential for ensuring the quality of the drug product and are typically performed using high-performance liquid chromatography (HPLC). sciencescholar.usshimadzu.com

| Identifier | Details | Reference |

|---|---|---|

| Chemical Name | 9,11β-epoxy-17,21-dihydroxy-16α-methyl-9β-pregna-1,4-diene-3,20-dione | synzeal.com |

| Synonym | This compound | synzeal.com |

| Pharmacopoeial Listing | Dexamethasone Impurity D (EP) | synzeal.comlgcstandards.com |

| CAS Number | 24916-90-3 | caymanchem.comsynzeal.com |

| Molecular Formula | C22H28O5 | caymanchem.comsynzeal.com |

| Molecular Weight | 372.5 g/mol | caymanchem.comsynzeal.com |

Analytical Methods for Research and Quality Control

Chromatographic Techniques for Separation and Detection of Dexamethasone (B1670325) 9,11-Epoxide

Chromatographic methods are fundamental in distinguishing Dexamethasone 9,11-Epoxide from the parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dexamethasone and its impurities. edu.krd Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent for this purpose. researchgate.netscispace.com These methods typically utilize a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity.

A variety of mobile phase compositions can be employed to achieve optimal separation. For instance, a gradient elution using a mixture of an aqueous buffer (like monobasic potassium phosphate) and an organic modifier (such as acetonitrile) is common. sepscience.com The pH of the aqueous phase is often adjusted to an acidic value, for example, pH 3.0, to ensure good peak shape and resolution. sepscience.com Detection is frequently performed using UV spectrophotometry, with a wavelength of around 239 nm or 240 nm being effective for monitoring dexamethasone and its related compounds. nih.govinnovareacademics.in

The development of a successful HPLC method involves optimizing several parameters to ensure satisfactory separation of all relevant impurities from the main dexamethasone peak. innovareacademics.in This includes the choice of the stationary phase, the composition and gradient of the mobile phase, flow rate, and detection wavelength. researchgate.netinnovareacademics.in A well-developed HPLC method will demonstrate good resolution between dexamethasone, this compound, and other potential impurities like betamethasone (B1666872) and dexamethasone acetate (B1210297). sepscience.com

Interactive Table: Example HPLC Method Parameters for Dexamethasone Analysis

| Parameter | Condition |

| Column | Zorbax Eclipse XDB C8 nih.gov or Titan™ C18 sepscience.com |

| Mobile Phase A | 3.4 g/L Monobasic potassium phosphate (B84403) solution (pH 3.0) sepscience.com |

| Mobile Phase B | Acetonitrile sepscience.com |

| Elution | Gradient sepscience.comnih.gov |

| Detection | UV at 239 nm nih.gov or 240 nm sepscience.com |

| Injection Volume | Variable, adjusted to maintain mass on column sepscience.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For enhanced sensitivity and specificity, particularly at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an invaluable tool. nih.gov This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. complexgenerics.orgresearchgate.net LC-MS/MS is especially useful for identifying and quantifying trace-level impurities and degradation products. nih.govnih.gov

In the context of this compound, LC-MS/MS methods have been developed to monitor the degradation of dexamethasone in various media. complexgenerics.orgnih.gov These methods often employ a triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov For instance, a method for dexamethasone and its degradation products involved monitoring the transition of the protonated molecular ion to a characteristic product ion. complexgenerics.org

LC-MS/MS can also be used to elucidate the structures of unknown degradation products. nih.gov Studies have successfully used this technique to identify multiple degradation products of dexamethasone, contributing to a better understanding of its stability profile. complexgenerics.orgnih.gov The compatibility of the chromatographic method with mass spectrometry is a key consideration in method development. nih.gov

Spectroscopic Approaches in Structural Elucidation (General Principles)

Spectroscopic techniques are essential for confirming the chemical structure of molecules like this compound.

Infrared (IR) Spectroscopy : The presence of an epoxide ring can be indicated by characteristic absorption bands in the IR spectrum. Epoxides typically show a weak ring-stretching ("breathing") vibration near 1280-1230 cm⁻¹, a strong asymmetric ring deformation near 950-815 cm⁻¹, and a strong symmetric ring deformation near 880-750 cm⁻¹. blogspot.comspectroscopyonline.com The C-O stretching vibrations also appear in the 1300-1000 cm⁻¹ region. oregonstate.eduoregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In ¹H NMR, the protons on the epoxide ring typically resonate in the range of 2.5 to 3.5 ppm. libretexts.org The chemical shifts of protons on carbons adjacent to the oxygen in an epoxide ring are influenced by ring strain and appear at a slightly higher field compared to other ethers. oregonstate.edulibretexts.org In ¹³C NMR, the carbon atoms of the epoxide ring are deshielded and typically appear in the 40-60 ppm range. oregonstate.eduoregonstate.edu

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the analysis of dexamethasone and its derivatives, mass spectrometry can be used to identify the molecular ion and characteristic fragment ions, which aids in structure confirmation. nih.govacs.org For example, the loss of fluorine is a characteristic fragmentation for dexamethasone. complexgenerics.org

Interactive Table: General Spectroscopic Features of Epoxides

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

| IR Spectroscopy | Asymmetric Ring Deformation | 950-815 cm⁻¹ blogspot.com |

| Symmetric Ring Deformation | 880-750 cm⁻¹ blogspot.com | |

| Ring "Breathing" | 1280-1230 cm⁻¹ blogspot.com | |

| ¹H NMR Spectroscopy | Epoxide Ring Protons | 2.5-3.5 ppm libretexts.org |

| ¹³C NMR Spectroscopy | Epoxide Ring Carbons | 40-60 ppm oregonstate.edu |

Quantitative Analysis Methodologies for Epoxide Determination

The accurate quantification of this compound is critical for quality control.

Chromatographic Methods : Validated HPLC and LC-MS/MS methods are the primary tools for the quantitative analysis of this compound. nih.govnih.gov These methods demonstrate linearity, accuracy, and precision over a defined concentration range. nih.gov For HPLC with UV detection, the method can be linear in the range of 0.01-0.30 µg/ml for major dexamethasone-related substances. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are established to define the sensitivity of the method. nih.govijirt.org

Derivatization Followed by HPLC : For epoxides that lack a strong UV chromophore, derivatization can be employed to enhance detection. A method involving derivatization with N,N-diethyldithiocarbamate followed by RP-HPLC with UV detection has been described for the quantitation of low levels of epoxides. nih.gov

Titrimetric Methods : While less common for pharmaceutical impurity analysis, titrimetric methods exist for the determination of epoxide groups. One such method involves the reaction of the epoxide with hydrochloric acid in an acetone (B3395972) medium, followed by titration of the unreacted acid. google.com

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

The development of such methods for dexamethasone involves subjecting the drug to stress conditions like hydrolysis (acidic and basic), oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.netscispace.comasianpubs.org The goal is to generate potential degradation products, including this compound, and then develop a chromatographic method that can resolve the API from all these degradants. researchgate.netnih.gov

A validated stability-indicating HPLC method for dexamethasone has been shown to be specific, with the ability to separate the main compound from its process impurities and degradation products. nih.gov The method's robustness is also evaluated by making small, deliberate changes to chromatographic parameters such as pH, mobile phase composition, and column temperature to ensure it remains reliable under varied conditions. nih.gov Studies have demonstrated the successful development and validation of stability-indicating RP-HPLC methods for the quantitative analysis of dexamethasone in pharmaceutical dosage forms. researchgate.netscispace.comasianpubs.org

Reference Standards and Certified Materials for Research Applications

The availability of well-characterized reference standards is essential for the accurate identification and quantification of this compound.

Certified Reference Materials (CRMs) and pharmaceutical secondary standards for this compound and related impurities are commercially available from various suppliers. lgcstandards.comsynthinkchemicals.combiosynth.comsigmaaldrich.comsigmaaldrich.com These standards are used for several analytical applications, including:

Qualitative and quantitative analyses sigmaaldrich.com

Method development and validation synthinkchemicals.com

Quality control testing during commercial production synthinkchemicals.com

Identification of unknown impurities synthinkchemicals.com

Deuterated internal standards, such as this compound-d5, are also available and are particularly useful in LC-MS/MS analysis to improve the accuracy and precision of quantification. lgcstandards.com The use of these reference materials ensures the reliability and traceability of analytical results. sepscience.com

Advanced Research Topics and Future Perspectives

Stereochemical Aspects of Epoxide Formation and Its Impact on Reactivity and Biological Recognition

The formation of the 9,11-epoxide ring in dexamethasone (B1670325) introduces two new stereocenters, leading to the possibility of different stereoisomers. The spatial arrangement of the epoxide ring, whether it is α-oriented (projecting below the plane of the steroid) or β-oriented (projecting above the plane), profoundly influences the molecule's three-dimensional shape. This, in turn, dictates its reactivity and how it is recognized by biological systems, such as enzymes and receptors.

The stereochemistry of the epoxide is critical in determining the outcome of its subsequent chemical reactions. The strained three-membered epoxide ring is susceptible to ring-opening by nucleophiles. nih.gov The direction of nucleophilic attack is governed by stereoelectronic factors, often following the Fürst-Plattner rule (trans-diaxial opening). Thus, the initial stereochemistry of the epoxide dictates the stereochemistry of the resulting functional groups at positions 9 and 11. For instance, the ring-opening of a 9β,11β-epoxide will yield a different set of diastereomers compared to a 9α,11α-epoxide, leading to derivatives with distinct biological activities.

Computational Chemistry Applications in Predicting Dexamethasone 9,11-Epoxide Reactivity and Molecular Interactions

Computational chemistry has emerged as a powerful tool for investigating the properties of steroid molecules like this compound at the atomic level. nih.govnih.gov These methods allow researchers to predict the reactivity of the epoxide ring and to model its interactions with biological targets, providing insights that can guide synthetic efforts and drug design. nih.gov

Predicting Reactivity:

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of this compound. nih.gov This allows for the determination of properties like electrostatic potential maps, which highlight the electron-rich and electron-poor regions of the molecule. The epoxide oxygen, with its lone pairs of electrons, is an electron-rich site, while the adjacent carbon atoms (C9 and C11) are electrophilic and thus susceptible to nucleophilic attack. nih.gov

Computational models can also predict the transition state energies for various ring-opening reactions, helping to determine which reaction pathways are most favorable. This information is invaluable for synthetic chemists in choosing the appropriate reagents and conditions to achieve a desired chemical transformation. Furthermore, computational models can distinguish between sites of epoxidation and hydroxylation on a molecule. acs.orgacs.org

Modeling Molecular Interactions:

Molecular docking simulations can predict how this compound and its derivatives bind to the glucocorticoid receptor. nih.gov These simulations place the ligand into the receptor's binding site in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. This allows for a virtual screening of potential derivatives to identify those that are most likely to have high binding affinity.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction. By simulating the movement of the atoms over time, MD can reveal how the ligand and receptor adapt to each other upon binding and can help to identify the key interactions that stabilize the complex. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov

Exploring the Role of Steroid Epoxides in Endogenous Steroid Biosynthesis and Metabolism

While this compound is a synthetic compound, the study of steroid epoxides is relevant to understanding natural biological processes. Epoxides are known to be reactive intermediates in the metabolism of various endogenous and exogenous compounds, including steroid hormones. nih.govnih.gov Enzymes such as cytochrome P450s can catalyze the epoxidation of double bonds in steroid molecules. nih.govfiveable.me

These endogenously formed steroid epoxides are typically short-lived and are further metabolized by enzymes like epoxide hydrolases, which catalyze the addition of water to the epoxide ring to form a diol. ucanr.edunih.gov This metabolic pathway is often a detoxification process, converting reactive epoxides into more water-soluble and easily excretable compounds. nih.gov However, there is also evidence to suggest that steroid epoxides may play a role in the biosynthesis of certain steroid hormones. nih.govbioscientifica.com For instance, it has been hypothesized that epoxides may be intermediates in the formation of catechol estrogens. nih.gov

The study of this compound can provide a valuable model for understanding the chemical and biological properties of these endogenous steroid epoxides. By investigating its reactivity and metabolic fate, researchers can gain insights into the potential roles of similar epoxide intermediates in normal physiology and in disease states.

Design and Development of Novel Dexamethasone Derivatives Utilizing Epoxide Intermediates

The high reactivity of the epoxide ring makes this compound a versatile starting point for the synthesis of a wide array of novel dexamethasone derivatives. leapchem.com The ability to introduce diverse functional groups at the 9 and 11 positions opens up possibilities for fine-tuning the pharmacological properties of the parent molecule. leapchem.comresearchgate.net

Synthetic Strategies:

The ring-opening of the epoxide can be achieved with a variety of nucleophiles, leading to the introduction of different substituents. For example, reaction with halide ions can introduce fluorine, chlorine, or bromine atoms, which are known to modulate the anti-inflammatory activity of corticosteroids. The use of azide (B81097) as a nucleophile, followed by reduction, can lead to the formation of amino-substituted derivatives.

The regioselectivity and stereoselectivity of the ring-opening reaction are crucial considerations in the design of these synthetic strategies. The choice of nucleophile, solvent, and catalyst can influence whether the attack occurs at C9 or C11 and the stereochemical outcome of the reaction.

Therapeutic Potential of Novel Derivatives:

The goal of synthesizing new dexamethasone derivatives is to develop compounds with improved therapeutic profiles. This could involve:

Enhanced Potency: Modifications at the 9 and 11 positions could lead to stronger interactions with the glucocorticoid receptor, resulting in higher potency.

Increased Selectivity: Derivatives could be designed to have greater selectivity for the glucocorticoid receptor over other steroid receptors, potentially reducing off-target effects.

Improved Pharmacokinetics: Changes to the molecular structure can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, leading to a more favorable pharmacokinetic profile.

Novel Mechanisms of Action: It is also possible that new derivatives could exhibit novel biological activities, beyond the traditional anti-inflammatory and immunosuppressive effects of dexamethasone.

By systematically exploring the chemical space around the 9 and 11 positions, researchers can conduct structure-activity relationship (SAR) studies to understand how different functional groups influence the biological activity of the molecule. leapchem.com This knowledge can then be used to rationally design the next generation of corticosteroid-based therapies.

Q & A

Basic Research Questions

Q. What are the key steps in the synthesis of Dexamethasone 9,11-Epoxide, and how do experimental conditions influence yield?

- Methodological Answer : The synthesis involves dehydration of 16β-methylprednisolone acetate to form the 9,11-dehydro derivative, followed by bromination with hypobromite (e.g., N-bromosuccinimide) to yield the 9α-bromo-11β-hydrin intermediate. Epoxide ring closure is achieved via elimination, and subsequent ring-opening with hydrogen fluoride in tetrahydrofuran (THF) produces dexamethasone. Critical factors include reaction time, temperature, and solvent purity. For example, hydrogen fluoride concentration must be tightly controlled to avoid side reactions .

| Key Variables | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 20–25°C (bromination step) | Higher temps risk over-oxidation |

| HF Concentration (THF) | 0.5–1.0 M | Excess HF degrades intermediates |

| Solvent Purity | ≥99.9% anhydrous THF | Moisture reduces epoxide stability |

Q. What are the physicochemical properties of this compound relevant to experimental handling?

- Methodological Answer : The compound is a grayish-yellow solid with low aqueous solubility (<0.1 mg/mL in H2O) but high solubility in DMSO (60 mg/mL). Key properties include:

- Melting Point : 210–220°C (decomposition observed above 200°C)

- Stability : Store at -20°C (powder) or -80°C (DMSO solutions) to prevent epoxide ring hydrolysis .

- Experimental Tip : Sonication for 10–15 minutes improves dissolution in DMSO, ensuring homogeneous solutions for in vitro assays.

Q. How can researchers validate the purity of this compound in synthetic batches?

- Methodological Answer : Use reversed-phase HPLC with a C18 column (e.g., 3.5 µm, 4.6 × 150 mm) and UV detection at 240 nm. Mobile phase: acetonitrile/water (60:40 v/v) at 1.0 mL/min. Compare retention times (≈17.79 min) and peak areas against pharmacopeial standards. Mass spectrometry (UPLC-MS/MS) with precursor ion m/z 373.1 → 355.3 (quantifier) and 337.3 (qualifier) ensures specificity .

Advanced Research Questions

Q. How can contradictions in reported synthesis pathways (e.g., bromination vs. hypobromite methods) be resolved?

- Methodological Answer : Divergent pathways (e.g., bromination vs. hypobromite) may arise from differences in steric hindrance or solvent polarity. To resolve:

Perform kinetic studies using <sup>1</sup>H NMR to track intermediate formation.

Compare yields under inert (N2) vs. aerobic conditions to assess oxidation side reactions.

Use density functional theory (DFT) to model transition-state energies for each pathway .

Q. What strategies optimize epoxidation efficiency while minimizing side-product formation?

- Methodological Answer : Apply Response Surface Methodology (RSM) with a Box–Behnken design to model interactions between variables (e.g., oxidant concentration, pH, and mixing rate). For example:

- Factors : Oxone® (0.1–0.3 M), acetone concentration (10–30% v/v), residence time (2–10 min).

- Response : Epoxide yield (%) measured via GC-MS.

- Outcome : Optimal conditions may involve shorter residence times (<5 min) to reduce over-oxidation .

Q. How does the epoxide ring stability impact pharmacological studies, and how can degradation be mitigated?

- Methodological Answer : The 9,11-epoxide ring is prone to hydrolysis under acidic or aqueous conditions, forming diol byproducts. Mitigation strategies:

- Use non-protic solvents (e.g., DMF or DMSO) for in vitro assays.

- Stabilize formulations with cyclodextrins (e.g., HP-β-CD) to encapsulate the epoxide.

- Monitor degradation via LC-MS/MS, tracking m/z shifts from 373.1 (epoxide) to 391.1 (diol) .

Q. What analytical approaches distinguish this compound from structurally related impurities (e.g., 21-O-acetyl derivatives)?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with exact mass measurements (e.g., m/z 414.2042 for 21-O-acetyl derivative vs. 372.4547 for the epoxide) provides specificity. Pair with <sup>13</sup>C NMR to confirm C9 and C11 epoxide carbons (δ ≈ 55–60 ppm) versus ester carbonyls (δ ≈ 170 ppm) .

Q. What role does this compound play in glucocorticoid receptor (GR) signaling, and how can its activity be contextualized?

- Methodological Answer : While the epoxide itself is not pharmacologically active, it serves as a precursor to dexamethasone, a potent GR agonist. To study its indirect effects:

Use GR-deficient cell lines (e.g., HEK293 GR<sup>-/-</sup>) to isolate off-target effects.

Perform competitive binding assays with <sup>3</sup>H-dexamethasone to assess GR affinity.

- Note : Trace impurities (e.g., residual dexamethasone) must be quantified to avoid false positives .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary (e.g., 198°C vs. 210–220°C)?

- Methodological Answer : Variations arise from polymorphism or residual solvents. To standardize:

Recrystallize from anhydrous ethanol/water (9:1 v/v).

Use differential scanning calorimetry (DSC) at 10°C/min under N2 to identify polymorphic transitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.